4-isopentyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
4-Isopentyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is an organic compound with the molecular formula C12H15NO3 It is a heterocyclic compound containing both furan and pyrrole rings, which are fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopentyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of a furan derivative with a pyrrole derivative under acidic conditions, followed by cyclization to form the fused ring system. The reaction typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, chromatography, and distillation may be employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-Isopentyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-Isopentyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-isopentyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4H-furo[3,2-b]pyrrole-5-carboxylic acid: A similar compound with a different substituent at the 4-position.
4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Contains a sulfur atom in place of the oxygen in the furan ring.
Indole derivatives: Compounds with a fused benzene and pyrrole ring system, similar in structure but with different properties
Uniqueness
4-Isopentyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is unique due to its specific substituent at the 4-position, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H15NO3 |
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Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-(3-methylbutyl)furo[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-8(2)3-5-13-9-4-6-16-11(9)7-10(13)12(14)15/h4,6-8H,3,5H2,1-2H3,(H,14,15) |
InChI Key |
CGNHRWRNQKQODN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=C(C=C1C(=O)O)OC=C2 |
Origin of Product |
United States |
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